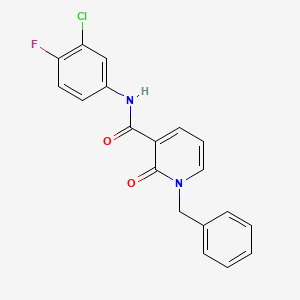
1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs), which play a crucial role in regulating gene expression. HDAC inhibitors have been extensively studied for their potential therapeutic applications in cancer, neurodegenerative diseases, and other disorders.
作用机制
1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide inhibits the activity of this compound by binding to their active site and preventing them from removing acetyl groups from histones. This leads to an increase in the acetylation levels of histones, which can alter gene expression patterns. The exact mechanism of action of HDAC inhibitors is not fully understood, but it is thought to involve changes in chromatin structure, alterations in transcription factor activity, and changes in the expression of non-coding RNAs.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It can also modulate the immune system by affecting the function of immune cells such as T cells and dendritic cells. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, which makes it a valuable tool for studying the role of this compound in gene expression and disease. It is also relatively easy to synthesize and has good stability, which makes it suitable for use in long-term experiments. However, it also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in some experiments. In addition, it can have off-target effects on other enzymes and proteins, which can complicate data interpretation.
未来方向
There are several future directions for research on 1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide. One area of interest is in developing more potent and selective HDAC inhibitors that can be used for therapeutic applications. Another area of interest is in understanding the mechanisms of action of HDAC inhibitors and how they affect gene expression and disease. Finally, there is a need for more studies on the safety and toxicity of HDAC inhibitors, particularly in long-term use and in combination with other drugs.
合成方法
The synthesis of 1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide involves a multi-step process that requires expertise in organic chemistry. The starting material is 3-chloro-4-fluoroaniline, which is reacted with benzyl chloroformate to form the benzyl carbamate derivative. The benzyl carbamate derivative is then reacted with 2-pyridinecarboxylic acid to form the final product. The synthesis method has been optimized to yield high purity and high yield of the final product.
科学研究应用
1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. This compound are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, which are involved in packaging DNA into chromatin. HDAC inhibitors, such as this compound, can restore the acetylation levels of histones, leading to changes in gene expression that can have therapeutic effects.
属性
IUPAC Name |
1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O2/c20-16-11-14(8-9-17(16)21)22-18(24)15-7-4-10-23(19(15)25)12-13-5-2-1-3-6-13/h1-11H,12H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQLWQWULVUSAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

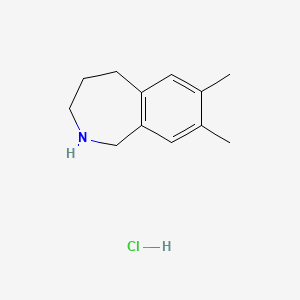
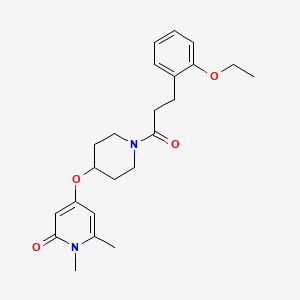
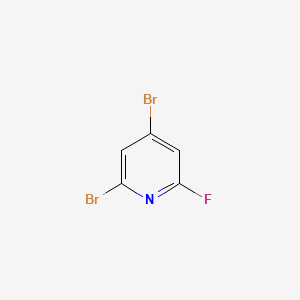
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2400977.png)

![3,4-diethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2400980.png)
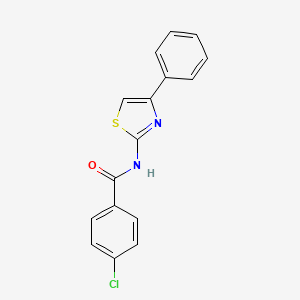
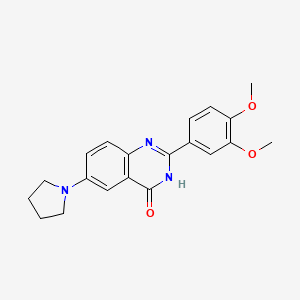
![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methyl-1H-quinolin-2-one](/img/structure/B2400984.png)

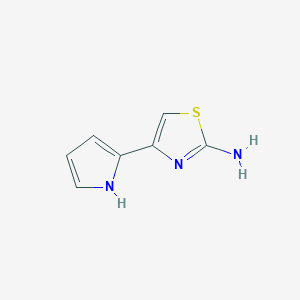
![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2400987.png)
![Methyl 3-[propan-2-yl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2400990.png)
![Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2400992.png)